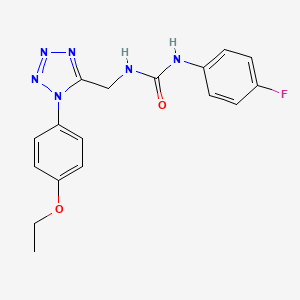

![molecular formula C12H14Br2N2O B3011724 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide CAS No. 2241142-11-8](/img/structure/B3011724.png)

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

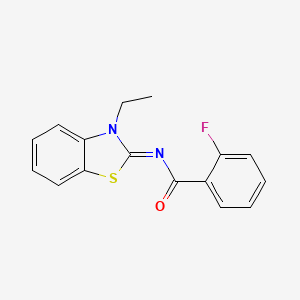

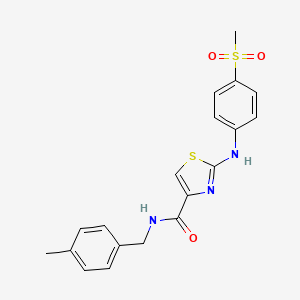

The synthesis of compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” involves various strategies. For instance, the pyrrolidine ring, a common feature in these compounds, can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Another approach involves the use of isocyanide reagents for the synthesis of midazolam drug and its analogues .Molecular Structure Analysis

The molecular structure of “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains an aminomethyl group attached to a phenyl group .Chemical Reactions Analysis

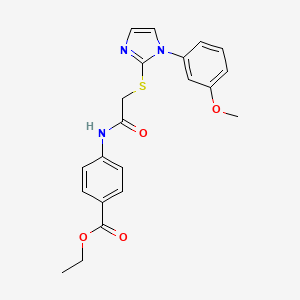

The chemical reactions involving compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” are diverse. For instance, the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes .Wissenschaftliche Forschungsanwendungen

- Organic Synthesis AMPPA-HBr serves as a reagent in the synthesis of several compounds. Notably, it has been used in the production of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Catalysis AMPPA-HBr acts as a catalyst in various synthetic processes. For instance, it has been employed in the synthesis of 4-amino-3-methylbenzoic acid and 4-amino-2-methylbenzoic acid.

- Production of Various Compounds Beyond specific acids, AMPPA-HBr contributes to the production of diverse compounds. Examples include 4-amino-3-methylbenzoic acid, 4-amino-2-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

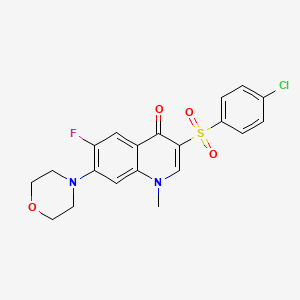

- Although not directly related to AMPPA-HBr, a derivative—1-(1,5-dimethyl-2-pyrrolecarbonitrile)-2-[2-methyl-5-(4-aminomethyl)phenyl-3-thienyl] perfluorocyclopentene—has been designed and studied for its optoelectronic properties .

- Synthesis Pathway The synthesis of AMPPA-HBr involves several steps: Reaction of [4-(aminomethyl)phenyl]phosphonic acid with hydrobromic acid to produce AMPPA-HBr.

- Properties AMPPA-HBr is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C.

Optoelectronic Properties

Zukünftige Richtungen

The future directions for “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” and similar compounds involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . There’s also interest in the development of novel organic synthesis methods to solve the problems of traditional linker technology .

Eigenschaften

IUPAC Name |

5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDZXHIDNDPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)